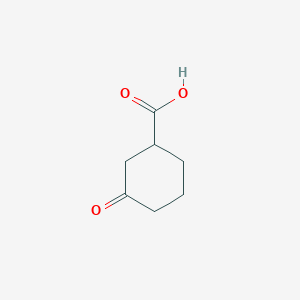

3-Oxocyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATQNARHYZXAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375074 | |

| Record name | 3-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16205-98-4 | |

| Record name | 3-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclohexanecarboxylic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of 3-Oxocyclohexanecarboxylic acid. This versatile bifunctional molecule serves as a crucial building block in organic synthesis, particularly in the development of chiral molecules and pharmacologically active compounds. This document includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis and a characteristic reaction, and graphical representations of its synthetic pathway and chemical reactivity.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₀O₃, is a cyclic keto-acid. Its structure consists of a cyclohexane (B81311) ring bearing a ketone group at the 3-position and a carboxylic acid group at the 1-position. The presence of these two functional groups at a 1,3-relationship makes it a valuable synthon for a variety of chemical transformations.

The molecule possesses a chiral center at the C1 position, and therefore exists as a pair of enantiomers, (R)-3-oxocyclohexanecarboxylic acid and (S)-3-oxocyclohexanecarboxylic acid. These enantiomers are valuable chiral building blocks in asymmetric synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [2][3][4] |

| Molecular Weight | 142.15 g/mol | [2][4] |

| Melting Point | 182-183 °C | |

| Boiling Point | 309.7 °C at 760 mmHg | |

| pKa | 4.72 ± 0.20 (Predicted) | |

| Solubility | 48 g/L in water at 25 °C | |

| XLogP3-AA | -0.1 | [2] |

Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques. The expected characteristic spectral data are summarized below.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for both the carboxylic acid and ketone functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding |

| C=O (Ketone) | ~1715 | Strong, sharp absorption |

| C=O (Carboxylic Acid) | ~1710 | Strong, sharp absorption, often overlapping with the ketone C=O |

| C-O (Carboxylic Acid) | 1320-1210 | Medium to strong absorption |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will appear at low field (typically 170-210 ppm). The remaining sp³ hybridized carbons of the cyclohexane ring will resonate at higher field.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the cyclohexane ring. Predicted m/z values for common adducts are presented in Table 2.

| Adduct | m/z |

| [M+H]⁺ | 143.07027 |

| [M+Na]⁺ | 165.05221 |

| [M-H]⁻ | 141.05571 |

| [M]⁺ | 142.06244 |

Synthesis and Reactions

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of a suitable precursor. One such method is the oxidation of 3-hydroxycyclohexanecarboxylic acid using an oxidizing agent like Jones reagent (CrO₃ in sulfuric acid and acetone).

Experimental Protocol: Oxidation of 3-Hydroxycyclohexanecarboxylic Acid

-

Reagents and Equipment:

-

3-Hydroxycyclohexane-1-carboxylic acid

-

Jones Reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 3-hydroxycyclohexane-1-carboxylic acid (e.g., 1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise from a dropping funnel to the stirred solution, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding isopropanol (B130326) until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add water and extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization.

-

Key Reactions

The bifunctional nature of this compound allows for a wide range of chemical transformations. The ketone can undergo reduction, reductive amination, and reactions with nucleophiles, while the carboxylic acid can be converted to esters, amides, and acid chlorides.

One of the most common and important reactions is Fischer esterification , where the carboxylic acid is converted to an ester in the presence of an alcohol and an acid catalyst.

Experimental Protocol: Fischer Esterification to Ethyl 3-oxocyclohexanecarboxylate

-

Reagents and Equipment:

-

This compound

-

Ethanol (B145695) (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and a large excess of anhydrous ethanol (which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-oxocyclohexanecarboxylate.

-

The product can be purified by vacuum distillation.

-

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. Its bifunctionality and chirality make it a versatile scaffold for creating complex molecular architectures.

Derivatives of this keto-acid have been explored as potential kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By modifying the structure of this compound, medicinal chemists can design molecules that fit into the active site of specific kinases, thereby inhibiting their activity and disrupting the disease-related signaling cascade.

Furthermore, chiral derivatives of this compound have been utilized in the synthesis of antiepileptic drugs . The stereochemistry of a drug molecule is often critical for its efficacy and safety, and using enantiomerically pure starting materials like the resolved enantiomers of this compound can lead to the synthesis of single-enantiomer drugs with improved therapeutic profiles.

Conclusion

This compound is a fundamentally important molecule in organic chemistry with significant practical applications, particularly in the pharmaceutical industry. Its rich chemistry, stemming from the interplay of its ketone and carboxylic acid functionalities, combined with its inherent chirality, makes it a valuable and versatile tool for the synthesis of complex and biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which will be of value to researchers and professionals in the field of drug discovery and development.

References

- 1. 3-Oxocyclohexene-1-carboxylate | C7H7O3- | CID 7784253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-3-Oxocyclohexane-1-carboxylic acid | C7H10O3 | CID 12924365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3-Oxocyclohexane-1-carboxylic acid | C7H10O3 | CID 2760252 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Oxocyclohexanecarboxylic acid CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis. This document covers its chemical identity, physical properties, detailed experimental protocols for its synthesis and purification, and expected analytical data.

Chemical Identity and Physical Constants

This compound is a cyclic keto-acid. It is commonly available as a racemic mixture. The chiral enantiomers, (1S)-3-oxocyclohexane-1-carboxylic acid and (1R)-3-oxocyclohexane-1-carboxylic acid, are also recognized.

CAS Numbers:

| Compound | CAS Number |

| This compound (racemic) | 16205-98-4[1] |

| (1S)-3-oxocyclohexane-1-carboxylic acid | 21531-46-4 |

| (1R)-3-Oxocyclohexane-1-carboxylic acid | 21531-43-1[2] |

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [3] |

| Molecular Weight | 142.15 g/mol | [2][3] |

| IUPAC Name | 3-oxocyclohexane-1-carboxylic acid | |

| Synonyms | 3-Ketocyclohexanecarboxylic acid | [1] |

| XLogP3 (Computed) | -0.1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 3-hydroxycyclohexane-1-carboxylic acid using a Jones reagent.[1] The precursor, 3-hydroxycyclohexane-1-carboxylic acid, can be synthesized via the hydrogenation of m-hydroxybenzoic acid.

Step 1: Synthesis of 3-hydroxycyclohexane-1-carboxylic acid

-

In a high-pressure autoclave, combine m-hydroxybenzoic acid (e.g., 30 g, 217.20 mmol), Raney Nickel (e.g., 5 g), sodium hydroxide (B78521) (e.g., 6.4 g, 160.00 mmol), and water (500 mL).

-

Pressurize the autoclave with hydrogen gas to 60 atm.

-

Heat the reaction mixture to 150 °C and stir overnight.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the solid catalyst by filtration.

-

Neutralize the filtrate with 12 M hydrochloric acid.

-

Extract the aqueous solution with tetrahydrofuran (B95107) (6 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.

Step 2: Oxidation to this compound [1]

-

Preparation of Jones Reagent: In an ice/water bath, prepare the Jones reagent by mixing sulfuric acid (30 mL), chromium trioxide (CrO₃, 8.1 g), and water (30 mL).[1]

-

Dissolve the crude 3-hydroxycyclohexane-1-carboxylic acid (e.g., 11 g, 76.3 mmol) in acetone (B3395972) (150 mL) in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath to 0 °C.[1]

-

Slowly add the prepared Jones reagent dropwise to the acetone solution over a period of 30 minutes, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[1]

-

Upon completion of the reaction, remove the solid impurities by filtration.[1]

-

Extract the filtrate with dichloromethane (B109758) (3 x 100 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures and insoluble at low temperatures is ideal. For carboxylic acids, common recrystallization solvents include water, ethanol/water mixtures, or ethyl acetate (B1210297)/hexane mixtures.

General Recrystallization Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

In a separate beaker, heat a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to its boiling point.

-

Add the minimum amount of the hot solvent to the crude product until it completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.

-

For optimal crystal formation, the flask can be placed in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the region of 3300-2500 cm⁻¹.[4]

-

C-H Stretch (Alkyl): Sharp peaks between 2950 and 2850 cm⁻¹.[5]

-

C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1760-1690 cm⁻¹.[4] It is likely this will overlap with the ketone stretch.

-

C-O Stretch (Carboxylic Acid): A medium to strong absorption in the 1320-1210 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm. The exact chemical shift is dependent on concentration and solvent.

-

Alkyl Protons (-CH₂- and -CH-): A series of multiplets are expected in the upfield region, generally between 1.5-3.0 ppm. The protons alpha to the carbonyl groups will be the most deshielded.

¹³C NMR:

-

Carbonyl Carbon (Ketone): A signal is expected in the range of 190-210 ppm.[7]

-

Carbonyl Carbon (Carboxylic Acid): A signal is expected between 165-185 ppm.[6]

-

Alkyl Carbons: Signals for the sp³ hybridized carbons of the cyclohexane (B81311) ring are expected in the range of 20-50 ppm.[7]

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Synthesis, Purification, and Analysis Workflow.

References

- 1. 3-OXO-1-CYCLOHEXANECARBOXYLIC ACID 96 | 16205-98-4 [chemicalbook.com]

- 2. (1R)-3-Oxocyclohexane-1-carboxylic acid | C7H10O3 | CID 12924365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the Spectroscopic Data of 3-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-Oxocyclohexanecarboxylic acid. These predictions are based on the analysis of its functional groups (a ketone and a carboxylic acid) and the cyclic aliphatic structure.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.8 - 2.5 | Multiplet | 1H | H1 |

| ~2.6 - 2.3 | Multiplet | 4H | H2, H4 |

| ~2.2 - 1.8 | Multiplet | 4H | H5, H6 |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~209 | C3 (C=O, ketone) |

| ~179 | C7 (C=O, acid) |

| ~48 | C2, C4 |

| ~41 | C1 |

| ~28 | C5 |

| ~24 | C6 |

Note: These are estimated chemical shifts and can vary based on experimental conditions.[1][2]

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 2950-2850 | Medium | C-H Stretch | Aliphatic |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid (Dimer) |

| 1440-1395 | Medium | O-H Bend | Carboxylic Acid |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |

Note: The carbonyl (C=O) stretches of the ketone and carboxylic acid may overlap, resulting in a single broad, strong absorption band.[3][4][5]

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Predicted Identity |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M - OH]⁺ |

| 97 | [M - COOH]⁺ |

| 84 | |

| 55 |

Note: Fragmentation patterns in EI-MS can be complex. The listed m/z values represent plausible major fragments resulting from processes like alpha-cleavage and McLafferty rearrangement.[6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10]

-

Gently vortex the sample to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

-

Using a pipette, carefully transfer the solution into an NMR tube, ensuring no solid particles are transferred. The solvent height should be around 4-5 cm.[9]

-

Cap the NMR tube securely.

-

Data Acquisition: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

-

The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.

-

Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film Materials:

-

This compound (~10 mg)

-

Volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.[11]

-

Using a pipette, apply a drop of the solution to the surface of a clean salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Materials:

-

This compound (a small, pure sample)

-

Volatile solvent (if necessary for sample introduction)

-

Mass Spectrometer with an EI source

Procedure:

-

Sample Introduction: The method of sample introduction will depend on the instrument. For a solid sample, it can be introduced via a direct insertion probe.

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).[12]

-

Fragmentation: The molecular ions are energetically unstable and undergo fragmentation into smaller, charged fragments.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[13]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logic of Data Integration for Structure Elucidation.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. GCMS Section 6.11.2 [people.whitman.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. zefsci.com [zefsci.com]

Decarboxylation of β-Keto Acids: A Technical Guide to the Mechanism of 3-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the decarboxylation mechanism of β-keto acids, with a specific focus on 3-Oxocyclohexanecarboxylic acid. This reaction is of fundamental importance in organic synthesis and various biochemical processes.

Core Mechanism of β-Keto Acid Decarboxylation

The decarboxylation of β-keto acids is a thermally induced reaction that proceeds through a concerted, cyclic transition state.[1][2] This mechanism involves the formation of an enol intermediate, which subsequently tautomerizes to the more stable ketone product.[1] The presence of the carbonyl group at the β-position is crucial, as it facilitates the formation of a six-membered ring in the transition state, thereby lowering the activation energy of the reaction.

The overall transformation for this compound is the formation of cyclohexanone (B45756) and carbon dioxide.

Caption: Overall reaction of this compound decarboxylation.

The detailed mechanism involves the transfer of the acidic proton from the carboxyl group to the carbonyl oxygen, followed by a rearrangement of electrons leading to the elimination of carbon dioxide and the formation of an enol.

Caption: The concerted, cyclic mechanism of β-keto acid decarboxylation.

Quantitative Data

| Compound | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) |

| Acetoacetic Acid | 37 | Not specified, but acid decomposes ~50x faster than its anion | 23.7 |

| Acetoacetate Anion | 37 | Not specified | 22.9 |

Data sourced from studies on acetoacetic acid as a representative β-keto acid.[1]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis of a β-keto acid and the subsequent monitoring of its decarboxylation. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Synthesis of β-Keto Acids via Ester Hydrolysis

A common method for the preparation of β-keto acids is the hydrolysis of their corresponding esters.[3]

Materials:

-

β-keto ester (e.g., ethyl 3-oxocyclohexanecarboxylate)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Methyl t-butyl ether (MTBE)

-

1 M Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

Procedure:

-

Dissolve the β-keto ester in 1 M NaOH solution in a round-bottom flask.

-

Stir the solution overnight at room temperature to facilitate hydrolysis.

-

Transfer the solution to a separatory funnel and extract with MTBE to remove any unreacted ester.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M H₂SO₄ in an ice bath.

-

Extract the acidified aqueous layer multiple times with MTBE.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator with an ice bath to yield the β-keto acid.

Caption: Experimental workflow for the synthesis of a β-keto acid.

Monitoring Decarboxylation Kinetics

The rate of decarboxylation can be monitored by measuring the disappearance of the starting material or the appearance of the product over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.[4][5]

Materials:

-

Synthesized β-keto acid

-

Appropriate solvent (e.g., aprotic solvent to minimize side reactions)

-

Heating apparatus with precise temperature control (e.g., oil bath, heating block)

-

Reaction vials

-

Analytical instrument (e.g., HPLC, GC-MS, or NMR)

-

Internal standard (for quantitative analysis)

Procedure:

-

Prepare a stock solution of the β-keto acid in the chosen solvent with a known concentration.

-

Add a known amount of an internal standard to the stock solution.

-

Aliquot the solution into several reaction vials.

-

Place the vials in the heating apparatus maintained at a constant temperature.

-

At specific time intervals, remove a vial from the heating apparatus and quench the reaction by rapid cooling (e.g., in an ice bath).

-

Analyze the sample using the chosen analytical method to determine the concentrations of the β-keto acid and the ketone product.

-

Plot the concentration of the β-keto acid versus time to determine the reaction rate and rate constant.

Caption: Workflow for monitoring the kinetics of decarboxylation.

Conclusion

The decarboxylation of this compound and other β-keto acids is a well-understood process that proceeds through a concerted, cyclic mechanism. While specific quantitative data for the title compound is limited, the principles and experimental methodologies outlined in this guide provide a robust framework for its study. Further research focusing on the precise kinetics and the influence of substituents on the cyclohexyl ring would be a valuable contribution to the field.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Fischer Esterification of 3-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification of 3-Oxocyclohexanecarboxylic acid, a key reaction in organic synthesis for the formation of ethyl 3-oxocyclohexanecarboxylate. This β-keto ester serves as a valuable intermediate in the synthesis of a variety of fine chemicals and pharmaceutical compounds.[1] This document details the reaction mechanism, presents quantitative data, outlines a detailed experimental protocol, and provides visualizations of the process.

Core Reaction Mechanism

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1] In the case of this compound and ethanol (B145695), the reaction yields ethyl 3-oxocyclohexanecarboxylate. The mechanism proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester. The overall process is a nucleophilic acyl substitution.[2] To drive the equilibrium toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, for example, by using a Dean-Stark apparatus.[1]

Caption: Mechanism of the Fischer esterification for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Fischer esterification of this compound to ethyl 3-oxocyclohexanecarboxylate.[3]

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 3.85 g (27.1 mmol) | [3] |

| Ethanol | 7.91 mL | [3] |

| Toluene (B28343) | 65.9 mL | [3] |

| p-Toluenesulfonic acid | 0.097 g (0.56 mmol) | [3] |

| Reaction Conditions | ||

| Temperature | Reflux | [3] |

| Reaction Time | Overnight | [3] |

| Product | ||

| Product Name | Ethyl 3-oxocyclohexanecarboxylate | [3] |

| Molecular Formula | C₉H₁₄O₃ | [4][5] |

| Molecular Weight | 170.21 g/mol | [4][5] |

| Appearance | Yellow oil | [3] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of ethyl 3-oxocyclohexanecarboxylate via Fischer esterification.[1][3]

Materials and Reagents:

-

This compound

-

Anhydrous Ethanol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (or concentrated Sulfuric Acid)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether (for extraction)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.85 g, 27.1 mmol), ethanol (e.g., 7.91 mL), toluene (e.g., 65.9 mL), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.097 g, 0.56 mmol) or a few drops of concentrated sulfuric acid.[1][3] Toluene is utilized as a solvent to facilitate the azeotropic removal of water.[1]

-

Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask.[1] Heat the mixture to reflux using a heating mantle or oil bath.[1] The water formed during the reaction will be collected in the Dean-Stark trap.[1]

-

Reaction Monitoring: Continue the reflux overnight, periodically draining the collected water from the side arm of the Dean-Stark trap.[1][3] The removal of water drives the equilibrium towards the formation of the ester.[1]

-

Workup: After the reaction is complete (typically monitored by TLC or GC), allow the mixture to cool to room temperature.[3] Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene and excess ethanol.[3]

-

Extraction and Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[1] Subsequently, wash the organic layer with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification and Characterization: The crude product, ethyl 3-oxocyclohexanecarboxylate, is obtained as a yellow oil.[3] For higher purity, the product can be purified by vacuum distillation.[1] The final product should be characterized using spectroscopic techniques such as IR and NMR to confirm its identity and purity.[1]

Spectroscopic Data for Ethyl 3-oxocyclohexanecarboxylate:

-

¹H NMR: Key signals include a triplet for the ethyl group's methyl protons around δ 1.2–1.4 ppm and multiplets for the cyclohexanone (B45756) ring protons between δ 2.1–2.6 ppm.[5]

-

¹³C NMR: The spectrum will confirm the presence of the ester and ketone carbonyls.[5]

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and the ester functionalities.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis of ethyl 3-oxocyclohexanecarboxylate.

Caption: Experimental workflow for the synthesis of ethyl 3-oxocyclohexanecarboxylate.

References

Hydrogen Bonding Patterns in Crystalline 3-Oxocyclohexanecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its solid-state architecture, dictated by intermolecular interactions, is crucial for understanding its physicochemical properties. This technical guide provides an overview of the anticipated hydrogen bonding patterns in crystalline this compound, drawing upon established principles of crystallographic analysis of related keto acids. Due to the absence of a publicly available crystal structure for this compound at the time of this publication, this guide presents a comparative analysis based on structurally similar compounds.

Introduction

The spatial arrangement of molecules in a crystal lattice profoundly influences properties such as solubility, melting point, and bioavailability, which are critical parameters in drug development. For carboxylic acids, and particularly for keto acids, hydrogen bonding is the primary directional force governing crystal packing. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carboxylic and ketone carbonyl oxygens) in this compound allows for a variety of potential supramolecular synthons. Understanding these patterns is fundamental for crystal engineering and the rational design of crystalline materials with desired properties.

Predicted Hydrogen Bonding Motifs

Based on the crystallographic analysis of analogous small-ring and cyclic keto acids, several hydrogen bonding motifs can be postulated for crystalline this compound. The most common aggregation patterns for carboxylic acids involve the formation of dimers or catemers.

-

Carboxylic Acid Dimer Formation: The most prevalent motif for simple carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a highly stable arrangement. For instance, in the crystal structure of 3-oxocyclobutanecarboxylic acid, molecules are linked by centrosymmetric hydrogen-bond pairing of the carboxylic acid groups, with an O···O distance of 2.6392 (12) Å.[1][2][3]

-

Acid-to-Ketone Catemer Formation: A notable alternative for keto acids is the formation of a "catemer," a chain-like structure. In this motif, the carboxylic acid proton of one molecule forms a hydrogen bond with the ketone carbonyl oxygen of a neighboring molecule. This pattern is a significant minority in observed keto acid structures.

-

Other Potential Interactions: While less common, other hydrogen bonding patterns such as acid-to-acid catemers or the involvement of C-H···O interactions could also play a role in the crystal packing of this compound.[2] In hydrated forms of related compounds, such as 3-(4-oxocyclohexyl)propionic acid monohydrate, water molecules can act as bridges, accepting a hydrogen bond from the carboxylic acid and donating hydrogen bonds to the ketone and acid carbonyl groups.

Comparative Crystallographic Data

While specific data for this compound is unavailable, the following table summarizes key hydrogen bonding parameters from a related small-ring keto acid to provide a quantitative perspective.

| Compound | Hydrogen Bond Type | O···O Distance (Å) | O-H···O Angle (°) | Reference |

| 3-Oxocyclobutanecarboxylic Acid | Carboxylic Acid Dimer | 2.6392 (12) | 175.74 (15) | [1][2][3] |

Experimental Protocols for Structural Determination

The definitive determination of hydrogen bonding patterns relies on single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic synthesis routes, often starting from derivatives of cyclohexene (B86901) or other cyclic precursors.[4][5] Obtaining single crystals suitable for X-ray diffraction is a critical step.

General Crystallization Protocol:

-

Dissolution: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/heptane) at an elevated temperature to achieve saturation.

-

Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, followed by further cooling if necessary. Alternatively, slow evaporation of the solvent at a constant temperature can yield high-quality crystals.

-

Crystal Harvesting: Carefully harvest the resulting single crystals from the mother liquor.

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, allowing for the unambiguous determination of molecular structure and intermolecular interactions.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

-

Data Analysis: The refined structure provides detailed information on bond lengths, bond angles, and, crucially, the geometry of hydrogen bonds.

Visualizing Intermolecular Interactions

Diagrams generated using graph visualization software are invaluable for representing complex hydrogen bonding networks.

Caption: Potential hydrogen bonding motifs in crystalline keto acids.

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be reported, a robust framework for predicting its hydrogen bonding patterns can be established through the analysis of structurally related compounds. The formation of either a classic carboxylic acid dimer or an acid-to-ketone catemer is the most probable supramolecular arrangement. The experimental protocols outlined in this guide provide a clear pathway for the future elucidation of this structure, which will be invaluable for the continued development and application of this important chemical entity in the pharmaceutical sciences.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. 3-Oxocyclobutanecarboxylic acid: hydrogen bonding in a small-ring γ-keto acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Oxocyclo-butane-carboxylic acid: hydrogen bonding in a small-ring γ-keto acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 16205-98-4 | Benchchem [benchchem.com]

- 5. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Enantiomers of 3-Oxocyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

Introduction

3-Oxocyclohexanecarboxylic acid, a six-membered ring structure containing both a ketone and a carboxylic acid functional group, exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-oxocyclohexanecarboxylic acid and (S)-3-oxocyclohexanecarboxylic acid. In the realm of pharmaceutical research and drug development, the stereochemistry of a molecule is of paramount importance, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the synthesis, resolution, and known properties of the enantiomers of this compound, serving as a vital resource for researchers and scientists in the field.

Physicochemical Properties

While experimental data for the individual enantiomers is not extensively documented in publicly available literature, calculated and known properties of the racemic mixture and its individual stereoisomers are summarized below. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological conditions.

| Property | Racemic this compound | (R)-3-Oxocyclohexanecarboxylic Acid | (S)-3-Oxocyclohexanecarboxylic Acid |

| Molecular Formula | C₇H₁₀O₃ | C₇H₁₀O₃ | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol | 142.15 g/mol | 142.15 g/mol |

| CAS Number | 16205-98-4 | 21531-43-1 | 21531-46-4 |

| Melting Point | 76 °C | Not reported | Not reported |

| Boiling Point (Predicted) | 309.7±35.0 °C | 309.7±35.0 °C | 309.7±35.0 °C |

| Density (Predicted) | 1.233±0.06 g/cm³ | 1.2±0.1 g/cm³ | 1.2±0.1 g/cm³ |

| pKa (Predicted) | 4.72±0.20 | Not reported | Not reported |

| Specific Rotation ([α]D) | 0° | Not reported | Not reported |

Note: The lack of reported experimental specific rotation values for the individual enantiomers is a significant gap in the current literature. This data is essential for confirming the enantiomeric purity of synthesized or resolved samples.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by a chiral resolution step.

Synthesis of Racemic this compound

A common route for the synthesis of the racemic acid involves the oxidation of 3-hydroxycyclohexanecarboxylic acid.

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Two primary methods are employed: diastereomeric salt crystallization and enzymatic kinetic resolution.

1. Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

2. Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign approach to resolving enantiomers. Lipases are commonly used to catalyze the enantioselective esterification or hydrolysis of a racemic ester derivative of this compound. One enantiomer reacts at a much faster rate, allowing for the separation of the unreacted enantiomer and the product.

Theoretical Reactivity of 3-Oxocyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclohexanecarboxylic acid is a bifunctional molecule incorporating a ketone and a carboxylic acid on a cyclohexyl scaffold. This structure makes it a valuable building block in organic synthesis, particularly for the preparation of chiral molecules and complex cyclic systems.[1] A thorough understanding of its reactivity from a theoretical standpoint is crucial for designing synthetic routes and predicting reaction outcomes. This guide provides a comprehensive overview of the key theoretical aspects governing the reactivity of this compound, including conformational analysis, keto-enol tautomerism, and decarboxylation. In the absence of specific published theoretical studies on this molecule, this guide draws upon established principles and data from analogous systems to provide a predictive framework for its chemical behavior.

Conformational Analysis

The reactivity of this compound is intrinsically linked to the conformational preferences of its six-membered ring. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The presence of two substituents, the carboxylic acid at C1 and the ketone at C3, leads to the possibility of different diastereomeric chair conformations.

The relative stability of these conformers is determined by the steric and electronic interactions of the substituents. In the chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

For this compound, the carboxylic acid group is bulkier than a hydrogen atom and will preferentially occupy the equatorial position. The ketone group at C3 introduces a planar C-C(=O)-C fragment, which slightly distorts the ideal chair conformation.

Logical Workflow for Conformational Analysis:

Caption: A logical workflow for the computational conformational analysis of this compound.

Keto-Enol Tautomerism

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. This tautomerism is a fundamental aspect of its reactivity, as the enol form is a key intermediate in reactions such as halogenation and alkylation at the α-carbon.

The keto-enol equilibrium is influenced by several factors, including solvent polarity and the possibility of intramolecular hydrogen bonding. In general, the keto form is thermodynamically more stable than the enol form for simple ketones. For cyclohexanone, the keto form is favored by a significant margin.

Two possible enol tautomers can be formed from this compound. The relative stability of these enols will depend on the substitution pattern of the double bond and potential intramolecular interactions.

Table 1: Comparison of Keto-Enol Equilibrium for Related Compounds

| Compound | % Enol (in non-polar solvent) | % Enol (in polar solvent) | Reference |

| Cyclohexanone | ~0.02% | <0.01% | General Organic Chemistry Textbooks |

| Acetylacetone | ~92% | ~60% | General Organic Chemistry Textbooks |

Signaling Pathway for Acid-Catalyzed Enolization:

Caption: The general mechanism for acid-catalyzed keto-enol tautomerism.

Signaling Pathway for Base-Catalyzed Enolization:

Caption: The general mechanism for base-catalyzed keto-enol tautomerism.

Decarboxylation

This compound is a β-keto acid, a class of compounds known to undergo decarboxylation upon heating. This reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the corresponding ketone (cyclohexanone).

Theoretical studies on simpler β-keto acids have elucidated the mechanism and energetics of this process. The reaction is believed to be concerted, involving a six-membered cyclic transition state.

Table 2: Calculated Activation Barriers for Decarboxylation of β-Keto Acids

| Compound | Computational Method | Activation Barrier (kcal/mol) | Reference |

| Formylacetic acid | MP4SDTQ/6-31G//MP2/6-31G | 28.6 | [2] |

| Formylacetic acid anion | MP4SDTQ/6-31+G//MP2/6-31+G | 20.6 | [2] |

| Malonic acid | MP4SDTQ/6-31G//MP2/6-31G | 33.2 | [2] |

| α,α-Dimethylacetoacetic acid | MP4SDTQ/6-31G//MP2/6-31G | 26.7 | [2] |

The activation barriers in Table 2 provide a useful benchmark for estimating the ease of decarboxylation of this compound. The cyclic nature of the substrate may influence the stability of the transition state and thus the activation energy.

Signaling Pathway for Decarboxylation:

References

An In-depth Technical Guide to 3-Oxocyclohexanecarboxylic Acid: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclohexanecarboxylic acid, a bifunctional molecule featuring a ketone and a carboxylic acid on a cyclohexane (B81311) scaffold, serves as a versatile intermediate in organic synthesis. Its strategic importance lies in its utility as a precursor for a variety of more complex molecules, particularly in the realms of pharmaceuticals and natural product synthesis. This technical guide provides a comprehensive overview of the historical development of synthetic routes to this compound and its derivatives. While a singular "discovery" event is not well-documented, its history is intrinsically linked to the broader development of synthetic methodologies for cyclic keto acids. This paper details key historical and modern synthetic strategies, including the Dieckmann condensation, Robinson annulation, Hagemann's ester synthesis, oxidation of cyclohexanol (B46403) precursors, and contemporary electrochemical and catalytic approaches. Detailed experimental protocols for seminal methods are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide explores the known biological significance of this compound, highlighting its role as a metabolite in certain microbial pathways.

Introduction: Historical Context and Significance

The exploration of synthetic routes to cyclic keto acids, such as this compound, has been a continuous endeavor in organic chemistry. Early synthetic methods were often characterized by their complexity, reliance on harsh reagents, and frequently resulted in low yields. Despite these initial challenges, the synthetic value of this keto acid was recognized due to its two reactive centers—the ketone and the carboxylic acid—which can be selectively manipulated to build molecular complexity. This inherent functionality has established this compound as a valuable building block in the synthesis of a wide array of organic compounds.

Historical Synthesis Methodologies

The synthesis of this compound is not defined by a single discovery but rather by the evolution of powerful ring-forming and functional group transformation reactions.

Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, represents a foundational approach to cyclohexanone (B45756) rings. First reported by Walter Dieckmann, this base-catalyzed cyclization of adipic acid esters provides a direct route to 2-oxocyclohexanecarboxylate derivatives, which can be further modified to yield the 3-oxo isomer.[1] The reaction is typically carried out using a strong base such as sodium ethoxide.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate (B1204190)

-

Materials: Diethyl adipate, sodium ethoxide, toluene (B28343) (anhydrous), hydrochloric acid.

-

Procedure:

-

A solution of diethyl adipate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of sodium ethoxide in ethanol (B145695) is added dropwise to the heated diethyl adipate solution.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate.

-

The crude product can be purified by vacuum distillation.

-

Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful method for the formation of a six-membered ring by a tandem Michael addition and intramolecular aldol (B89426) condensation.[2][3] This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to construct a cyclohexenone ring system.[2][3] While not a direct synthesis of this compound, this methodology is fundamental to creating the core cyclohexanone structure from which the target molecule can be derived.

Experimental Protocol: A General Robinson Annulation

-

Materials: A cyclic ketone (e.g., cyclohexanone), methyl vinyl ketone, a base (e.g., sodium ethoxide), ethanol.

-

Procedure:

-

The cyclic ketone is dissolved in ethanol in a reaction flask.

-

A catalytic amount of base is added to the solution to generate the enolate.

-

Methyl vinyl ketone is added dropwise to the reaction mixture at a controlled temperature.

-

The reaction is stirred at room temperature or with gentle heating until the Michael addition is complete.

-

More base is added, and the mixture is heated to induce the intramolecular aldol condensation.

-

The reaction is cooled and neutralized with acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting cyclohexenone derivative is purified by chromatography or distillation.

-

Hagemann's Ester Synthesis

First described by Carl Hagemann in 1893, the synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) provides another classic route to functionalized cyclohexenones. The original procedure involved the reaction of two equivalents of ethyl acetoacetate (B1235776) with methylene (B1212753) iodide in the presence of sodium methoxide.[4] A more common modern variation involves the condensation of formaldehyde (B43269) with two equivalents of ethyl acetoacetate.[5]

Experimental Protocol: Hagemann's Ester Synthesis (Knoevenagel Modification)

-

Materials: Ethyl acetoacetate, formaldehyde (or paraformaldehyde), piperidine (B6355638), ethanol.

-

Procedure:

-

Ethyl acetoacetate and formaldehyde are mixed in ethanol.

-

A catalytic amount of piperidine is added.

-

The mixture is heated to reflux for several hours.

-

The reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried and concentrated to give the crude Hagemann's ester, which can be purified by distillation.

-

Modern Synthetic Approaches

More contemporary methods for the synthesis of this compound and its esters focus on improved efficiency, milder reaction conditions, and greater substrate scope.

Oxidation of 3-Hydroxycyclohexanecarboxylic Acid

A direct and efficient method for the preparation of this compound is the oxidation of the corresponding secondary alcohol, 3-hydroxycyclohexanecarboxylic acid. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for this transformation.[6][7][8]

Experimental Protocol: Jones Oxidation of 3-Hydroxycyclohexanecarboxylic Acid

-

Materials: 3-Hydroxycyclohexanecarboxylic acid, acetone (B3395972), Jones reagent (a solution of chromium trioxide in sulfuric acid and water).

-

Procedure:

-

3-Hydroxycyclohexanecarboxylic acid is dissolved in acetone and cooled in an ice bath.

-

Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.

-

The excess oxidant is quenched by the addition of isopropanol (B130326) until the orange color disappears.

-

The mixture is filtered to remove the chromium salts, and the filtrate is concentrated.

-

The residue is dissolved in an organic solvent and washed with water and brine.

-

The organic layer is dried and the solvent removed to yield this compound.

-

Electrochemical Synthesis

A greener and more sustainable approach to the synthesis of this compound esters involves electrochemical methods. For instance, ethyl 3-oxocyclohexane-1-carboxylate can be synthesized by the constant current electrolysis of 2-cyclohexen-1-one (B156087) in the presence of carbon dioxide.[9] This method is advantageous due to its simple setup, use of readily available starting materials, and high yield.[9]

Experimental Protocol: Electrochemical Synthesis of Ethyl 3-Oxocyclohexanecarboxylate

-

Materials: 2-Cyclohexen-1-one, N,N-dimethylformamide (DMF), tetra-n-butylammonium bromide (supporting electrolyte), carbon dioxide, magnesium rod (anode), copper sheet (cathode), iodoethane (B44018).

-

Procedure:

-

A solution of 2-cyclohexen-1-one and tetra-n-butylammonium bromide in DMF is placed in an undivided electrolytic cell equipped with a magnesium anode and a copper cathode.

-

The solution is saturated with carbon dioxide.

-

A constant current is passed through the cell for a specified period.

-

After electrolysis, the resulting carboxylate is esterified in situ by the addition of iodoethane and a base (e.g., potassium carbonate) and heating.

-

The reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and solvent evaporation to yield the ethyl ester.

-

Catalytic Hydrogenation

Catalytic hydrogenation provides a route to cyclohexanecarboxylic acid derivatives from aromatic precursors. For example, benzoic acid can be hydrogenated to cyclohexanecarboxylic acid using various transition metal catalysts such as rhodium on carbon (Rh/C).[10][11] While this produces the saturated cyclohexane ring, subsequent functionalization would be required to introduce the 3-oxo group.

Experimental Protocol: Catalytic Hydrogenation of Benzoic Acid

-

Materials: Benzoic acid, 5% Rhodium on carbon (Rh/C), solvent (e.g., ethanol or supercritical CO2), hydrogen gas.

-

Procedure:

-

Benzoic acid and the Rh/C catalyst are placed in a high-pressure autoclave.

-

The solvent is added, and the reactor is purged with nitrogen and then filled with hydrogen gas to the desired pressure.

-

The mixture is heated and stirred for several hours.

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration, and the solvent is evaporated to give cyclohexanecarboxylic acid.

-

Quantitative Data Summary

| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield | Ref. |

| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide | Good | |

| Robinson Annulation | Cyclic ketone, α,β-unsaturated ketone | Base (e.g., NaOEt) | Good | [2][3] |

| Hagemann's Ester Synthesis | Ethyl acetoacetate, formaldehyde | Piperidine | Good | [5] |

| Jones Oxidation | 3-Hydroxycyclohexanecarboxylic acid | CrO₃, H₂SO₄ | 75-90% | |

| Electrochemical Synthesis | 2-Cyclohexen-1-one, CO₂ | Electrical current | 31-36% | [9] |

| Catalytic Hydrogenation | Benzoic acid | H₂, Rh/C | Near quantitative |

Biological Significance and Signaling Pathways

While this compound is a valuable synthetic intermediate, its direct and extensive involvement in mammalian signaling pathways is not well-documented in publicly available literature. However, related structures and metabolic pathways provide context for its potential biological relevance.

Microbial Metabolism

The anaerobic degradation of cyclohexane carboxylic acid has been studied in microorganisms such as Geobacter metallireducens. In this bacterium, cyclohexane carboxylic acid is converted to cyclohex-1,5-diene-1-carboxyl-CoA, linking its catabolism to that of aromatic compounds. While not directly involving the 3-oxo derivative, this illustrates a biological pathway for the transformation of the cyclohexane carboxylate scaffold.

General Carboxylic Acid Metabolism

In a broader context, carboxylic acid metabolism is central to cellular function and is implicated in various signaling pathways, particularly in the context of cancer. Pathways involving lactate, fatty acids, and amino acids are crucial for tumor growth and modulation of the tumor microenvironment. While there is no specific evidence linking this compound to these pathways, its structure as a keto acid suggests potential interactions with metabolic enzymes.

Conclusion

This compound is a synthetically important molecule whose accessibility has evolved with the development of cornerstone reactions in organic chemistry. From classic ring-forming strategies like the Dieckmann condensation and Robinson annulation to more modern, efficient methods such as specific oxidations and electrochemical synthesis, the approaches to this valuable intermediate are diverse. While its direct role in complex biological signaling remains an area for further investigation, its structural motifs are present in biologically relevant molecules and metabolic pathways. This guide serves as a comprehensive resource for researchers and professionals, providing both the historical context and practical details for the synthesis of this versatile chemical building block.

Experimental Workflows

References

- 1. 3-Oxocyclohexane-1-carboxylic acid | C7H10O3 | CID 2760252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. (1R)-3-Oxocyclohexane-1-carboxylic acid | C7H10O3 | CID 12924365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role and mechanism of PI3K/AKT/FoxO1/PDX-1 signaling pathway in functional changes of pancreatic islets in rats after severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway PMID: 25112478 | MCE [medchemexpress.cn]

- 11. Total Synthesis of C-O Ring-Containing Natural Products [organic-chemistry.org]

The Crucial Role of Cyclic Keto Acids: From Natural Occurrence to Biosynthetic Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclic keto acids represent a diverse and vital class of molecules found across the biological kingdoms, from plants and microorganisms to humans. These compounds, characterized by a ketone group within a ring structure, play fundamental roles in cellular signaling, defense mechanisms, and developmental processes. Their unique chemical architectures and potent biological activities have positioned them as compelling targets for drug discovery and development. This in-depth technical guide explores the natural occurrence of cyclic keto acids, elucidates their complex biosynthetic pathways, and provides insights into the experimental methodologies used to study them.

Natural Occurrence and Biological Significance

Cyclic keto acids are not uniformly distributed in nature; rather, specific families of these molecules are characteristic of certain organisms, where they perform specialized functions.

In the Plant Kingdom: The most prominent examples of cyclic keto acids in plants are the jasmonates . Jasmonic acid (JA) and its derivatives are lipid-derived signaling molecules crucial for plant defense against herbivores and pathogens, as well as for developmental processes like seed germination, root growth, and senescence.[1][2][3] The precursor to jasmonic acid, 12-oxophytodienoic acid (OPDA), is another biologically active cyclic keto acid.[4][5] These compounds are synthesized in response to various stresses and act as potent regulators of gene expression.[2][5]

In the Animal Kingdom: In animals, the prostaglandins (B1171923) are a well-studied group of cyclic keto acids derived from fatty acids.[6][7] These localized signaling molecules are involved in a wide array of physiological processes, including inflammation, pain, fever, blood clotting, and the contraction of smooth muscle.[6][7][8] Prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen.[6][8]

In Microorganisms: While less extensively characterized than in plants and animals, cyclic keto acids are also produced by various microorganisms. Some bacteria and fungi synthesize cyclic peptides which can incorporate keto acid functionalities, contributing to their diverse biological activities, including antibiotic and antitumor properties.[9][10][11]

Biosynthetic Pathways of Cyclic Keto Acids

The biosynthesis of cyclic keto acids involves intricate enzymatic cascades that transform precursor molecules into these complex ring structures.

The Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplasts and is completed in the peroxisomes. The pathway, often referred to as the octadecanoid pathway, utilizes α-linolenic acid as its starting material.[1][3][4]

Key Enzymatic Steps:

-

Lipoxygenase (LOX): α-linolenic acid is oxygenated by 13-LOX to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[2]

-

Allene (B1206475) Oxide Synthase (AOS): 13-HPOT is converted to an unstable allene oxide.[1][4]

-

Allene Oxide Cyclase (AOC): The allene oxide is cyclized to form 12-oxophytodienoic acid (OPDA).[1][4]

-

OPDA Reductase (OPR): OPDA is reduced to 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

-

β-oxidation: A series of β-oxidation steps in the peroxisome shortens the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid, which then isomerizes to jasmonic acid.[3]

The Prostaglandin (B15479496) Biosynthesis Pathway

Prostaglandin synthesis is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2.[6] The subsequent steps are catalyzed by cyclooxygenase (COX) enzymes and various prostaglandin synthases.[6][8]

Key Enzymatic Steps:

-

Phospholipase A2: Releases arachidonic acid from the cell membrane.

-

Cyclooxygenase (COX): Converts arachidonic acid into the unstable intermediate prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2).[8] There are two main isoforms of this enzyme, COX-1 and COX-2.[8]

-

Prostaglandin Synthases: PGH2 serves as the central precursor for the synthesis of various prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes, catalyzed by specific synthases.[7][8]

The Shikimate Pathway: A Gateway to Cyclic Precursors

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[12][13][14] The end product of this pathway, chorismate , is a crucial branch-point metabolite that serves as a precursor for these amino acids and a variety of other secondary metabolites, some of which may be cyclic keto acids.[12][15]

Key Steps Leading to Chorismate:

-

Condensation: Phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) are condensed to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[15]

-

Cyclization and Dehydration: A series of enzymatic reactions convert DAHP to shikimate.

-

Phosphorylation and Condensation: Shikimate is phosphorylated and then condensed with another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[15]

-

Chorismate Synthesis: Chorismate synthase catalyzes the final step, the conversion of EPSP to chorismate.[15]

Quantitative Data on Cyclic Keto Acids

The concentration of cyclic keto acids can vary significantly depending on the organism, tissue, and environmental conditions. The following table summarizes representative quantitative data found in the literature.

| Cyclic Keto Acid | Organism/Tissue | Concentration Range | Reference |

| α-Ketoisovaleric acid | K562 cells | 47.6 ± 10.2 pmol/1 x 10⁶ cells | [16] |

| α-Ketoisocaproic acid | K562 cells | 312.4 ± 40.6 pmol/1 x 10⁶ cells | [16] |

| α-Keto-β-methylvaleric acid | K562 cells | 282.4 ± 71.6 pmol/1 x 10⁶ cells | [16] |

| α-Ketoisovaleric acid | Human plasma | 13.8 µM | [16] |

| α-Ketoisocaproic acid | Human plasma | 24.2 µM | [16] |

| α-Keto-β-methylvaleric acid | Human plasma | 15.2 µM | [16] |

| General α-keto acids | K562 cells | 1.55-316 pmol/1 × 10⁶ cells | [17][18] |

Experimental Protocols for the Analysis of Cyclic Keto Acids

The analysis of cyclic keto acids often presents methodological challenges due to their reactivity and low abundance.[19][20] Several techniques have been developed for their extraction, derivatization, and quantification.

General Workflow for α-Keto Acid Analysis

A common approach for analyzing α-keto acids involves derivatization to form stable, fluorescent, or UV-active compounds, followed by chromatographic separation and detection.

Detailed Methodology: HPLC with Fluorescence Detection

This method is widely used for the sensitive quantification of α-keto acids in biological samples.[17][18][20]

1. Sample Preparation:

-

Cell Culture: K562 human chronic myelogenous leukemia cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[18]

-

Extraction: Cells (1 x 10⁶) are treated with 80% methanol (B129727) containing an internal standard. After centrifugation to remove insoluble material, the supernatant is collected and dried.[18] The dried sample is then redissolved in water.[18]

2. Derivatization:

-

Reagent: A solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) is used as the derivatization reagent.[17][18]

-

Reaction: An equal volume of the DMB solution is added to the α-keto acid sample in a sealed tube. The mixture is heated at 85°C for 45 minutes.[18]

-

Neutralization: After cooling, the solution is diluted with a NaOH solution to neutralize the acidity, which is crucial for obtaining a single, sharp chromatographic peak.[17][18]

3. HPLC Analysis:

-

Column: A reverse-phase column, such as an Inertsil ODS-4V column, is used for separation.[18]

-

Mobile Phase: A gradient elution is performed using a mixture of methanol and water.[18]

-

Detection: Fluorescence detection is carried out with excitation and emission wavelengths set to 367 nm and 446 nm, respectively.[18]

-

Quantification: Standard curves are generated using known concentrations of the α-keto acids to quantify the amounts in the biological samples.

UFLC-MS for Branched-Chain Keto Acid Quantification